Guineensine
Overview
Description
Guineensine is a naturally occurring alkaloid isolated from the fruits of Piper guineense, Piper longum, and Piper nigrum . It is known for its unique chemical structure, which includes a benzodioxole moiety and a trideca-2,4,12-trienamide chain . This compound has garnered significant interest due to its diverse biological activities, including its role as an inhibitor of endocannabinoid uptake .
Mechanism of Action
Target of Action
Guineensine primarily targets the endocannabinoid system . It inhibits the cellular reuptake of anandamide and 2-arachidonoylglycerol , two neurotransmitters classified as endogenous cannabinoids .
Mode of Action
This compound interacts with its targets by inhibiting their reuptake, which leads to an increase in the activity of these neurotransmitters . This inhibition occurs in a dose-dependent manner .
Biochemical Pathways
The inhibition of the reuptake of anandamide and 2-arachidonoylglycerol by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory.
Result of Action
The inhibition of endocannabinoid reuptake by this compound can lead to cannabimimetic effects . These effects are indicated by potent catatonic, analgesic, hypo-locomotive, and hypo-thermic effects . Additionally, the analgesic and catatonic effects can be reversed by the cannabinoid receptor type 1 (CB1) inverse agonist rimonabant .
Biochemical Analysis
Biochemical Properties
Guineensine interacts with the putative endocannabinoid membrane transporter . It does not inhibit endocannabinoid degrading enzymes (FAAH, MAGL/ABHD) nor interact directly with CB1 or CB2 receptors . Furthermore, no binding to FABP5, a cytosolic anandamide carrier protein, could be demonstrated .
Cellular Effects
In U937 cells, this compound has shown to inhibit endocannabinoid uptake with an EC50 = 288 nM . Its potency could be confirmed in HMC-1 cells . Additionally, this compound inhibits COX-2 with an IC50 = 33 µM .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the putative endocannabinoid membrane transporter . This inhibition prevents the uptake of endocannabinoids, leading to their increased availability .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on endocannabinoid uptake and COX-2 have been confirmed in various cell lines .
Dosage Effects in Animal Models
In vivo, this compound triggered a full tetrad in BALB/c mice, which is the standard model for cannabimimetic effects . Catalepsy and analgesia could be abolished with rimonabant (SR141716A), a CB1 selective antagonist .
Metabolic Pathways
It is known to interact with the endocannabinoid system by inhibiting the uptake of endocannabinoids .
Transport and Distribution
It is known to interact with the putative endocannabinoid membrane transporter, suggesting it may be transported across cell membranes .
Subcellular Localization
Given its interaction with the putative endocannabinoid membrane transporter, it is likely to be found in the cell membrane where this transporter is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of guineensine involves a multi-step process. One notable method includes the use of a Julia-Kocienski olefination reaction to construct the alkenamide skeleton . This synthesis can be executed in 12 steps with an overall yield of 27% . Key steps involve the condensation of primary building blocks, followed by oxidation and further olefination reactions to achieve the desired stereochemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale synthesis. The use of efficient and scalable reactions, such as the Julia-Kocienski olefination, suggests that industrial production could be feasible with optimization of reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
Guineensine undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: Reduction of the alkenamide chain can be achieved using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction of the alkenamide chain can yield saturated amides.
Scientific Research Applications
Guineensine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying synthetic methodologies and reaction mechanisms.
Medicine: Explored for its potential analgesic, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Piperine: Another alkaloid from Piper species, known for its bioenhancing properties.
Capsaicin: Found in chili peppers, shares structural similarities with guineensine and exhibits similar biological activities.
Beta-caryophyllene: A dietary cannabinoid that interacts with the endocannabinoid system.
Uniqueness of this compound
This compound is unique due to its potent inhibition of endocannabinoid uptake at nanomolar concentrations . This property distinguishes it from other similar compounds, making it a valuable compound for research in neuropharmacology and pain management .
Properties
IUPAC Name |
(2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-20(2)18-25-24(26)14-12-10-8-6-4-3-5-7-9-11-13-21-15-16-22-23(17-21)28-19-27-22/h8,10-17,20H,3-7,9,18-19H2,1-2H3,(H,25,26)/b10-8+,13-11+,14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMPOFBEYSSYDQ-AUVZEZIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCCCC=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336042 | |
Record name | Guineesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55038-30-7 | |
Record name | Guineesine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055038307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guineesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUINEESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DK8DMU9JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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